3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
Overview
Description
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom. The term “3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride” suggests a compound that has a benzene ring attached to a sulfonyl chloride group and a tetrazole ring .
Scientific Research Applications
Synthesis of Anticancer Agents
One scientific research application of sulfonyl chloride derivatives involves the synthesis of novel anticancer agents. For example, a study synthesized various analogs maintaining the N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides. These compounds were evaluated for their cytotoxic effects on different breast cancer cell lines, showing potent cytotoxicity with IC50 values ranging from 28 to 47 µM (Redda et al., 2011).
Green Synthesis of Tetrazoles
Another application is found in the green synthesis of 5-substituted 1H-tetrazole derivatives, where 1-disulfo-[2,2-bipyridine]-1,1-diium chloride (BiPy2Cl2) acted as an ionic liquid catalyst. This method presents advantages like using ethylene glycol as a green solvent, inexpensive and easy preparation of the catalyst, and mild reaction conditions, leading to good to excellent yields of the tetrazoles (Aali et al., 2022).
Catalysis in Solvent-Free Conditions
1,3-Disulfonic acid benzimidazolium chloride, a novel ionic liquid, has been synthesized and used as an efficient, homogeneous, and recyclable catalyst for the synthesis of highly functionalized tetrahydropyridine via one-pot multi-component condensation under solvent-free conditions. This synthetic route offers high yields, shorter reaction times, mild conditions, and easy work-up procedures, emphasizing its green chemistry aspect (Abbasi, 2015).
Synthesis of Benzimidazoles
Ionic liquids like 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 have been shown to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives in high yields and short reaction times at room temperature. This method leverages atmospheric air as a green oxidant, highlighting its environmental friendliness and efficiency (Khazaei et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It is known that the tetrazole group in the compound can interact with biological targets . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSERGXGNTVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655672 | |
Record name | 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094713-89-9 | |
Record name | 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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